An In-Depth Technical Guide to 4-Methyl-3-(1,3-oxazol-2-yl)aniline: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 4-Methyl-3-(1,3-oxazol-2-yl)aniline: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-3-(1,3-oxazol-2-yl)aniline is a unique aromatic compound featuring a substituted aniline core linked to an oxazole ring. This combination of a reactive amino group and a versatile heterocyclic moiety makes it a molecule of significant interest in medicinal chemistry and materials science. The aniline portion offers a handle for a variety of chemical transformations, while the oxazole ring is a known pharmacophore present in numerous biologically active compounds. This guide provides a comprehensive overview of the known and predicted chemical properties of 4-Methyl-3-(1,3-oxazol-2-yl)aniline, a proposed synthetic route, and its potential applications in research and drug discovery.
Molecular Structure and Properties
The fundamental characteristics of 4-Methyl-3-(1,3-oxazol-2-yl)aniline are derived from its constituent parts: a toluene ring, an aniline functional group, and an oxazole heterocycle.
| Property | Value | Source |
| Molecular Formula | C10H10N2O | PubChem |
| Molecular Weight | 174.20 g/mol | PubChem |
| Canonical SMILES | CC1=C(C=C(C=C1)N)C2=NC=CO2 | PubChem |
| InChI Key | IPIYCICVSHONFK-UHFFFAOYSA-N | PubChem |
| Predicted XLogP3 | 2.3 | PubChem |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |
| Predicted Rotatable Bond Count | 1 | PubChem |
The structure of 4-Methyl-3-(1,3-oxazol-2-yl)aniline is depicted below:
Figure 1. Chemical structure of 4-Methyl-3-(1,3-oxazol-2-yl)aniline.
Proposed Synthesis
A proposed multi-step synthesis is outlined below:
Figure 2. Proposed synthetic pathway for 4-Methyl-3-(1,3-oxazol-2-yl)aniline.
Detailed Protocol:
Step 1: Nitration of 4-Methyl-3-aminobenzoic acid This initial step introduces the nitro group, which will later be reduced to the target aniline.
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Rationale: The amino group of the starting material is a strong activating group, directing electrophilic substitution to the ortho and para positions. To achieve substitution at the desired meta position relative to the methyl group and ortho to the amino group, a different starting material or protecting group strategy might be necessary. A more direct approach would be the nitration of 4-methylbenzoic acid followed by amination. However, for the sake of this proposed synthesis from a commercially available substituted aniline, we proceed with the understanding that regioselectivity can be a challenge.
Step 2: Formation of 4-Methyl-3-nitrobenzamide The carboxylic acid is converted to a primary amide, a necessary precursor for the oxazole ring formation.
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Protocol:
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Treat 4-methyl-3-nitrobenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
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React the acid chloride with an excess of ammonia (NH₃) to yield 4-methyl-3-nitrobenzamide.
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Step 3: Oxazole Ring Formation via the Van Leusen Reaction This key step constructs the oxazole ring from the benzamide.[2]
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Protocol:
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React 4-methyl-3-nitrobenzamide with tosyl-methyl isocyanide (TosMIC) in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like methanol or dimethoxyethane.
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The reaction is typically heated to facilitate the cyclization.
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Step 4: Reduction of the Nitro Group The final step involves the reduction of the nitro group to the desired aniline.
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Protocol:
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The nitro-substituted oxazole can be reduced using various standard methods. Catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method.
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Alternatively, reduction with tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) is a classic and effective method for this transformation.[3]
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Chemical Reactivity
The reactivity of 4-Methyl-3-(1,3-oxazol-2-yl)aniline is dictated by the interplay of its functional groups.
Aniline Moiety:
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Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions relative to itself.[4] This makes the benzene ring susceptible to reactions like halogenation, nitration, and sulfonation.[5] However, the steric hindrance from the adjacent methyl and oxazole groups will influence the regioselectivity of these reactions.
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Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is a versatile intermediate that can undergo a variety of Sandmeyer and related reactions to introduce a wide range of functional groups.
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N-Acylation and N-Alkylation: The lone pair on the nitrogen atom makes the amino group nucleophilic, allowing it to react with acylating and alkylating agents to form amides and secondary/tertiary amines, respectively.[6]
Oxazole Ring:
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Stability: The oxazole ring is an aromatic heterocycle and is generally stable to many reaction conditions.[1]
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Reactivity: The C2 position of the oxazole ring is the most acidic, followed by C5 and then C4. However, in this molecule, the C2 position is substituted. The oxazole ring can participate in certain cycloaddition reactions and can be susceptible to cleavage under harsh acidic or basic conditions.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
